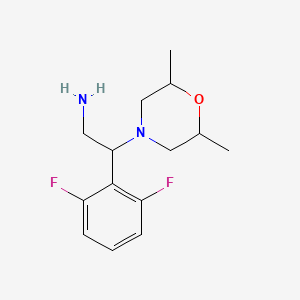

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is an organic compound that features a difluorophenyl group and a dimethylmorpholinyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine typically involves multiple steps:

-

Formation of the Ethanamine Backbone: : The initial step involves the preparation of the ethanamine backbone, which can be achieved through the reaction of an appropriate halogenated ethane derivative with ammonia or an amine under basic conditions.

-

Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.

-

Attachment of the Dimethylmorpholinyl Group: : The final step involves the formation of the morpholine ring and its subsequent methylation. This can be achieved through the reaction of an appropriate diol with ammonia or an amine, followed by methylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

-

Reduction: : Reduction reactions can target the difluorophenyl group or the morpholine ring, potentially leading to the formation of partially or fully reduced derivatives.

-

Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the difluorophenyl group or electrophilic substitutions at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides, imines, or nitroso derivatives.

Reduction: Formation of partially or fully reduced phenyl or morpholine derivatives.

Substitution: Formation of alkylated, acylated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neurotransmitter Modulation

The compound's structural characteristics suggest that it may interact with various neurotransmitter systems. Its morpholine moiety is known for modulating the activity of neurotransmitters, which could lead to applications in treating disorders such as depression and anxiety.

2. Antimicrobial Activity

Preliminary studies indicate that 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Further studies are needed to quantify its effectiveness against specific pathogens.

3. Antitumor Activity

The compound may also possess antitumor properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have shown significant inhibition of cell proliferation in assays involving colon cancer cells (HT29) and leukemia cells (Jurkat T cells).

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |

| Antimicrobial | Escherichia coli | TBD | Further studies required |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Contains one fluorine atom | Less lipophilic than the difluoro variant |

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |

| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of structurally related compounds. The results indicated that specific structural features enhance antibacterial activity, suggesting that the dual fluorination in our compound may similarly improve its antimicrobial properties.

Case Study 2: Cytotoxicity Assays

Research evaluating the cytotoxic effects of analogs on cancer cell lines revealed that electron-donating groups significantly enhance cytotoxicity. This finding implies that the presence of the difluorophenyl and morpholine groups in our compound could similarly influence its antitumor efficacy.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity, while the morpholine ring may influence the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,6-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the dimethyl groups on the morpholine ring, which may affect its chemical and biological properties.

2-(2,6-Dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions.

2-(2,6-Difluorophenyl)-2-(piperidin-4-yl)ethan-1-amine: Replacement of the morpholine ring with a piperidine ring can change the compound’s pharmacokinetic and pharmacodynamic properties.

Uniqueness

The unique combination of the difluorophenyl group and the dimethylmorpholinyl group in 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine provides distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine, also known by its CAS number 1052562-21-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20F2N2O

- Molecular Weight : 270.32 g/mol

- CAS Number : 1052562-21-6

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin receptors. Preliminary studies suggest that it may act as an agonist at the serotonin 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.

2. In Vitro Studies

In vitro assays have demonstrated that this compound can induce significant recruitment of β-arrestin to the 5-HT_2A receptor. This recruitment is a marker of receptor activation and suggests that the compound could have psychoactive properties similar to other serotonergic agents.

| Compound | EC50 (nM) | Efficacy (%) |

|---|---|---|

| 24H-NBF | 158 | 106 |

| 25H-NBF | 448 | 107 |

| 26H-NBF | 397 | 106 |

3. Animal Studies

Research involving animal models has indicated that compounds structurally related to this compound can produce effects similar to those of established antidepressants and anxiolytics. These studies often assess behavioral changes in response to stress and anxiety-inducing stimuli.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anxiety Disorders :

A study examined the effects of a related compound on anxiety-like behaviors in mice. The results indicated a significant reduction in anxiety levels when treated with the compound, suggesting a potential role in treating anxiety disorders. -

Neuropharmacological Evaluation :

Another case study focused on the neuropharmacological profile of compounds similar to this compound. The findings revealed alterations in serotonin levels and behavioral responses consistent with serotonergic modulation.

Toxicity and Safety Profile

While preliminary data indicate promising biological activity, toxicity studies are crucial for assessing safety. Current research suggests low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm these findings.

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGHHOKVPKQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.